

# Avotaciclib synonyms BEY1107

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Avotaciclib

CAS No.: 1983983-41-0

Cat. No.: S3612582

Get Quote

## Core Profile of Avotaciclib

| Attribute                                 | Description                                            |
|-------------------------------------------|--------------------------------------------------------|
| Generic Name                              | Avotaciclib [1]                                        |
| Synonyms                                  | BEY-1107, BEY1107, BEY 1107 [2] [3] [1]                |
| Modality                                  | Small Molecule [3] [1]                                 |
| Mechanism of Action                       | Cyclin-dependent kinase 1 (CDK1) inhibitor [2] [1] [4] |
| Route of Administration                   | Oral [2] [4]                                           |
| Primary Indications (Under Investigation) | Pancreatic cancer, colorectal cancer, glioblastoma [3] |
| Development Status                        | Investigational; not approved for clinical use [3] [1] |
| Developing Company                        | BeyondBio [3]                                          |

## Physicochemical and Preclinical Data

The following table consolidates key chemical and in vitro experimental data for **Avotaciclub** and its salt forms as reported in the search results.

| Property / Assay              | Value / Result                                                           | Notes / Context                                                                                                                             |
|-------------------------------|--------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|
| Molecular Formula             | C <sub>13</sub> H <sub>11</sub> N <sub>7</sub> O [2] [1]                 | Base compound                                                                                                                               |
| Molecular Weight              | 281.27 g/mol [2] [1]                                                     | Base compound                                                                                                                               |
| Purity                        | 99.72% [2]                                                               | For base compound from supplier                                                                                                             |
| CAS Number (Base)             | 1983983-41-0 [2] [1]                                                     |                                                                                                                                             |
| In Vitro Cell Viability Assay | EC <sub>50</sub> values ranging from <b>0.580 μM to 0.918 μM</b> [2]     | Tested in radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines (H1437R, H1568R, H1703R, H1869R). Incubation time: 48 hours. |
| Key Experimental Finding      | Enhanced anti-proliferative effect when combined with <b>PV-1019</b> [2] | In radiotherapy-resistant NSCLC cell lines.                                                                                                 |

## Mechanism of Action and Signaling Pathway

**Avotaciclub** is a potent and selective ATP-competitive inhibitor of CDK1 [2] [4]. The diagram below illustrates the proposed mechanism by which **Avotaciclub** exerts its anti-tumor effects.



[Click to download full resolution via product page](#)

**Avotaciclib** inhibits CDK1, leading to cell cycle arrest and apoptosis.

## Clinical Development Overview

As of the latest update in March 2025, **Avotaciclib** is being evaluated in several active clinical trials sponsored by BeyondBio [3].

| Trial Identifier | Phase   | Condition         | Status     | Primary Completion Date |
|------------------|---------|-------------------|------------|-------------------------|
| NCT05769660 [3]  | Phase 1 | Glioblastoma      | Recruiting | 2026-11-30              |
| NCT05093907 [3]  | Phase 2 | Colorectal Cancer | Recruiting | 2026-11-30              |
| NCT03579836 [3]  | Phase 2 | Pancreatic Cancer | Recruiting | 2026-11-30              |

## Important Considerations for Researchers

- Research Use Only:** The compounds and data summarized are strictly for research use and are not for human consumption [2] [5].
- Salt Forms:** Researchers should note that **Avotaciclib** hydrochloride [5] and **Avotaciclib** trihydrochloride [4] are also available for study, which have different molecular weights and solubilities

that can impact experimental preparation.

- **Distinction from Approved CDK Inhibitors:** **Avotaciclib** is often confused with **Abemaciclib** (Verzenio), an **FDA-approved CDK4/6 inhibitor** [6] [7]. They are distinct compounds with different primary targets (CDK1 vs. CDK4/6) and development statuses.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Avotaciclib: Uses, Interactions, Mechanism of Action [[go.drugbank.com](https://go.drugbank.com)]
2. Avotaciclib (BEY1107) | CDK1 Inhibitor [[medchemexpress.com](https://medchemexpress.com)]
3. Avotaciclib Drug Profile [[pryzm.ozmosi.com](https://pryzm.ozmosi.com)]
4. Avotaciclib trihydrochloride | CDK inhibitor | Mechanism [[selleckchem.com](https://selleckchem.com)]
5. hydrochloride | CDK | TargetMol Avotaciclib [[targetmol.com](https://targetmol.com)]
6. abemaciclib | Ligand page [[guidetopharmacology.org](https://guidetopharmacology.org)]
7. Abemaciclib [[en.wikipedia.org](https://en.wikipedia.org)]

To cite this document: Smolecule. [Avotaciclib synonyms BEY1107]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b3612582#avotaciclib-synonyms-bey1107>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)